molecular formula C9H6N2O B1596981 3-Amino-1-benzofuran-2-carbonitrile CAS No. 62208-67-7

3-Amino-1-benzofuran-2-carbonitrile

Cat. No. B1596981
CAS RN: 62208-67-7
M. Wt: 158.16 g/mol
InChI Key: KPLPXBCQZSGRGU-UHFFFAOYSA-N
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Description

3-Amino-1-benzofuran-2-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is also known by other names, including 2-Benzofurancarbonitrile, 3-amino- and 3-aminobenzofuran-2-carbonitrile . This compound belongs to the class of benzofuran derivatives, which are widely distributed in nature and exhibit various biological activities.


Molecular Structure Analysis

The molecular formula of 3-Amino-1-benzofuran-2-carbonitrile is C9H6N2O . Its molecular weight is approximately 158.16 g/mol . The compound contains a benzofuran ring with an amino group and a cyano group attached .


Physical And Chemical Properties Analysis

  • Molar Volume : 119.9 cm³/mol

Scientific Research Applications

Antimicrobial Agents

3-Amino-1-benzofuran-2-carbonitrile: has been identified as a core structure in the development of antimicrobial agents . The benzofuran scaffold is a common feature in many natural products and synthetic compounds with a wide range of biological and pharmacological applications. Its derivatives have been used in treating skin diseases like cancer or psoriasis due to their unique structural features and biological activities.

Anticancer Applications

Benzofuran derivatives, including those related to 3-Amino-1-benzofuran-2-carbonitrile , have shown strong biological activities, such as anti-tumor properties . These compounds are being studied for their potential use in target therapy with minimal side effects. Some substituted benzofurans have demonstrated dramatic anticancer activities, indicating their promise as therapeutic agents.

Organic Semiconductors

In the field of material science, 3-Amino-1-benzofuran-2-carbonitrile is being explored for its role in the advancement of organic semiconductors . Thiophene derivatives, which share a similar heterocyclic structure, are utilized in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Biochemical Research

This compound is also a product for proteomics research, indicating its use in the study of proteins and their functions . It is a valuable chemical in biochemical research, contributing to the understanding of biological processes at the molecular level.

Synthesis of Heterocyclic Compounds

3-Amino-1-benzofuran-2-carbonitrile: is involved in the synthesis of various heterocyclic compounds . These compounds form the basis of many drugs and are essential for the development of new therapeutic agents with diverse biological effects.

Industrial Chemistry

Lastly, 3-Amino-1-benzofuran-2-carbonitrile finds applications in industrial chemistry, where it may be used in the synthesis of complex organic molecules . Its stability and reactivity make it a valuable precursor in various chemical reactions.

properties

IUPAC Name

3-amino-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLPXBCQZSGRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366563
Record name 3-amino-1-benzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-benzofuran-2-carbonitrile

CAS RN

62208-67-7
Record name 3-amino-1-benzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-benzofuran-2-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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